N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes both phenyl and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3,4-diethoxyphenyl ethylamine, which is then reacted with 4-phenoxybenzenesulfonyl chloride under basic conditions to form the final sulfonamide product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization or chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the sulfonamide group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, sulfonamide derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide
- N-[2-(3,4-Diethoxyphenyl)ethyl]-4-methoxybenzene-1-sulfonamide
Uniqueness
N-
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5S/c1-3-28-23-15-10-19(18-24(23)29-4-2)16-17-25-31(26,27)22-13-11-21(12-14-22)30-20-8-6-5-7-9-20/h5-15,18,25H,3-4,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWISMAVMPZJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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